N-(Prop-2-YN-1-YL)oxan-3-amine
Description
N-(Prop-2-YN-1-YL)oxan-3-amine (C₈H₁₃NO) is an organic compound characterized by a tetrahydropyran (oxane) ring and a terminal propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom at the 3-position of the oxane ring . This structural configuration imparts unique reactivity and biological activity, making it valuable in synthetic chemistry, medicinal research, and material science. Its terminal alkyne group enables participation in click chemistry and substitution reactions, while the oxane ring contributes to polarity and molecular interactions. This article provides a detailed comparison of this compound with structurally and functionally related compounds, supported by synthesis, reactivity, and biological activity data.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-prop-2-ynyloxan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2 |
InChI Key |
YWVLPVGZNLGCTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxan-3-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of a palladium-catalyzed coupling reaction between oxan-3-amine and propargyl halides. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxan-3-one derivatives or other oxygenated products.
Reduction: Reduction can produce this compound derivatives with altered functional groups.
Substitution: Substitution reactions can lead to a variety of functionalized oxan-3-amine derivatives.
Scientific Research Applications
N-(Prop-2-YN-1-YL)oxan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)oxan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive compounds.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The propargyl group in This compound enhances interactions with biological targets compared to saturated analogues .
- Structural complexity (e.g., bicyclic systems) correlates with improved pharmacokinetics in CNS-targeting compounds .
Biological Activity
N-(Prop-2-YN-1-YL)oxan-3-amine, also known as 3-(prop-2-yn-1-yl)oxan-3-amine, is an organic compound characterized by its unique oxane (tetrahydropyran) ring structure and prop-2-yn-1-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an oxane ring with an amine group at the third carbon, which contributes to its biological activity. The prop-2-ynyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including oxidation, reduction, and substitution.
| Property | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Oxane ring, Amine group, Prop-2-ynyl substituent |
| Reactivity | Participates in nucleophilic substitution and oxidation |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the amine group allows it to act as a nucleophile, facilitating interactions with enzymes and receptors that may influence metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: It may act as a ligand for certain receptors, altering signaling pathways.
- Antimicrobial Activity: Research indicates potential efficacy against various microbial strains.
Biological Activity Research Findings
Research into the biological activity of this compound has yielded promising results:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's structural features may allow it to target specific cancer-related pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method was employed.
- Results: Showed significant inhibition zones compared to control.
- Conclusion: Suggests potential for development as an antimicrobial agent.
-
In Vitro Anticancer Study:
- Objective: To assess cytotoxic effects on human glioblastoma cells (U373 MG).
- Method: MTT assay was conducted to measure cell viability.
- Results: The compound reduced cell viability significantly at concentrations above 50 µM.
- Conclusion: Indicates potential therapeutic use in glioblastoma treatment.
Synthesis and Chemical Reactions
N-(Prop-2-YNE)-oxanamide can be synthesized through several methods, including:
- Reaction with Propargylamine:
- Involves reacting oxane derivatives with propargylamine under catalytic conditions.
- Conditions: Copper(II) chloride catalyst, elevated temperatures.
Chemical Reactions Overview
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Oxides and oxygenated derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Secondary or tertiary amines |
| Substitution | Alkyl halides, Acyl chlorides | Substituted amine derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
